![molecular formula C17H17BrCl2N2O3S B2575917 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide CAS No. 307510-41-4](/img/structure/B2575917.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide, also known as BCNU, is a chemotherapy agent that has been used in the treatment of various types of cancer. The compound was first synthesized in the 1940s and has since been extensively studied for its effectiveness in treating cancer.
Scientific Research Applications
Antitumor Activity
Compounds related to "4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide" have been investigated for their antitumor properties. A review highlighted the importance of imidazole derivatives, including bis(2-chloroethyl)amino derivatives, in the search for new antitumor drugs. These compounds, through their specific structures, showed potential in preclinical testing stages for their antitumor efficacy, indicating their significance in developing new treatments for cancer (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Enzyme Inhibition for Therapeutic Applications
Another significant application area for these compounds is their role in inhibiting specific enzymes that play crucial roles in various diseases. For instance, diuretics with carbonic anhydrase inhibitory action have been reviewed for their therapeutic potential in treating conditions such as obesity, cancer, epilepsy, and hypertension. This review emphasizes the multifaceted effects of sulfonamide diuretics, which can act as inhibitors for carbonic anhydrase isoforms involved in these diseases, suggesting a broader therapeutic application beyond their traditional use (Carta, F., & Supuran, C., 2013).
Toxicology of Chemical Warfare Agents
A specific review focused on the toxicological impacts of sulfur mustard, a vesicant chemical warfare agent. The review advances the hypothesis that melatonin, a broad-spectrum multipotent molecule, could mitigate the toxic effects induced by sulfur mustard through radical scavenging. This insight opens new avenues for research into countermeasures against chemical warfare agents, emphasizing the need for additional in vitro research and animal studies to validate melatonin's potential therapeutic effects (Romero, A. et al., 2020).
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O3S/c18-14-3-5-15(6-4-14)21-17(23)13-1-7-16(8-2-13)26(24,25)22(11-9-19)12-10-20/h1-8H,9-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCHHZRUCLBDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
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